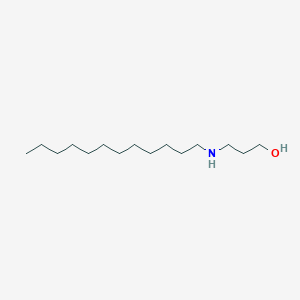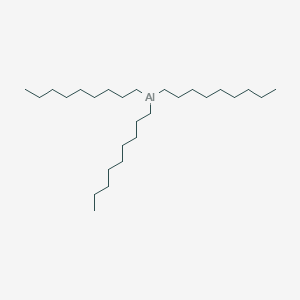
Trinonylalumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trinonylalumane is an organoaluminum compound characterized by the presence of three nonyl groups attached to an aluminum atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Trinonylalumane can be synthesized through the reaction of aluminum trichloride with nonylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows: [ \text{AlCl}_3 + 3 \text{C}9\text{H}{19}\text{MgBr} \rightarrow \text{Al}(\text{C}9\text{H}{19})_3 + 3 \text{MgBrCl} ] The reaction is carried out under an inert atmosphere to prevent the oxidation of the organoaluminum compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process includes rigorous purification steps to remove any by-products and unreacted starting materials.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form aluminum oxides and other related compounds.
Reduction: It can be reduced to form lower oxidation state aluminum compounds.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxygen or air in the presence of a catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Alkyl halides or aryl halides in the presence of a suitable catalyst.
Major Products:
Oxidation: Aluminum oxides.
Reduction: Lower oxidation state aluminum compounds.
Substitution: Organoaluminum compounds with different alkyl or aryl groups.
Scientific Research Applications
Trinonylalumane has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential in targeted drug delivery and as an adjuvant in vaccines.
Industry: Utilized in the production of advanced materials, including high-performance polymers and composites.
Mechanism of Action
The mechanism by which Trinonylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, facilitating the formation of complexes with electron-rich species. This interaction can activate substrates towards further chemical reactions, making this compound an effective catalyst.
Comparison with Similar Compounds
Triethylaluminum: Another organoaluminum compound with three ethyl groups attached to aluminum.
Triphenylaluminum: Contains three phenyl groups attached to aluminum.
Trimethylaluminum: Features three methyl groups attached to aluminum.
Comparison:
Uniqueness: Trinonylalumane is unique due to the presence of long nonyl chains, which impart different solubility and reactivity characteristics compared to shorter alkyl or aryl groups.
Reactivity: The longer nonyl chains can provide steric hindrance, affecting the reactivity and selectivity of this compound in various reactions.
Applications: While similar compounds are used in catalysis and materials science, this compound’s unique properties make it particularly suitable for applications requiring specific solubility and stability characteristics.
Properties
CAS No. |
52265-60-8 |
|---|---|
Molecular Formula |
C27H57Al |
Molecular Weight |
408.7 g/mol |
IUPAC Name |
tri(nonyl)alumane |
InChI |
InChI=1S/3C9H19.Al/c3*1-3-5-7-9-8-6-4-2;/h3*1,3-9H2,2H3; |
InChI Key |
ZCIPNVZMTFGXOD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC[Al](CCCCCCCCC)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



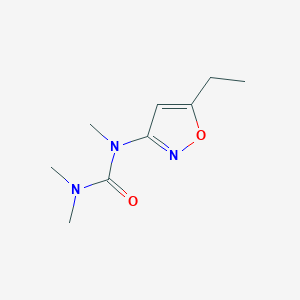
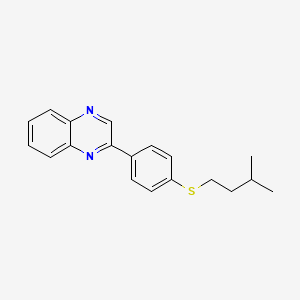
![2,2'-[(5-Methyl-1,3-phenylene)didisulfanediyl]bis(1,3-benzothiazole)](/img/structure/B14645836.png)
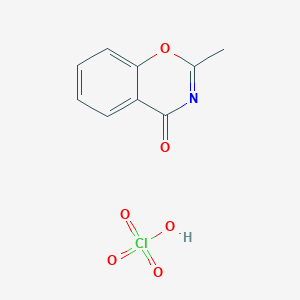
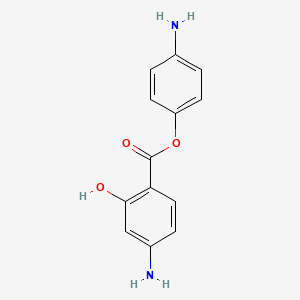
![2-{[(1,2,3,4-Tetrahydro-1,4-ethanonaphthalen-5-yl)oxy]methyl}oxirane](/img/structure/B14645856.png)
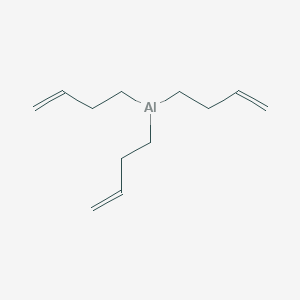
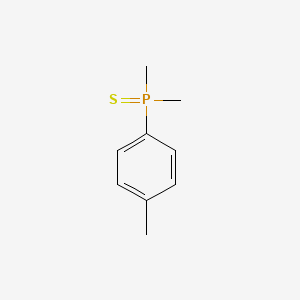
![1-[1-(Diphenylmethylidene)-2-phenyl-1H-inden-3-yl]piperidine](/img/structure/B14645863.png)
![1H-Imidazo[4,5-G]phthalazine](/img/structure/B14645865.png)
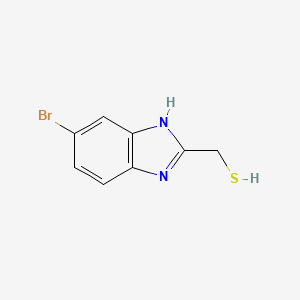
![Benzo[c]thiophene, octahydro-, cis-](/img/structure/B14645885.png)
